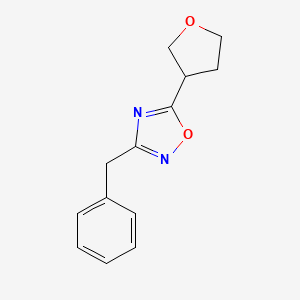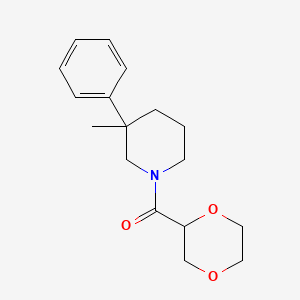![molecular formula C17H23NO3 B7596337 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7596337.png)
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone, also known as DMMP, is a synthetic compound that has been widely used in scientific research. DMMP belongs to the class of psychoactive substances known as designer drugs, which are designed to mimic the effects of illicit drugs such as cocaine and amphetamines. DMMP has been found to have a potent stimulant effect on the central nervous system, and has been used in a variety of scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, blocking the reuptake of dopamine in the brain and increasing the levels of dopamine in the synapse. This leads to an increase in the activity of the central nervous system, resulting in a potent stimulant effect.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as to cause hyperactivity and restlessness. This compound has also been found to increase the release of dopamine and other neurotransmitters in the brain, leading to an increase in mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone has a number of advantages for use in laboratory experiments. It is a potent stimulant that can be used to investigate the effects of psychoactive substances on the central nervous system. It is also relatively easy to synthesize in a laboratory setting, making it readily available for use in research studies. However, this compound also has a number of limitations. It is a synthetic compound that has not been extensively studied in humans, and its long-term effects on the body are not fully understood. Additionally, its potent stimulant effects can make it difficult to accurately measure its effects on the central nervous system.
Direcciones Futuras
There are a number of potential future directions for research on 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone. One area of interest is the development of new and more effective treatments for neurological disorders such as ADHD and narcolepsy. This compound has been shown to be effective in treating these disorders, and further research could lead to the development of new and more effective treatments. Another area of interest is the development of new and more potent psychoactive substances for use in scientific research. This compound has been used as a model compound for the development of new designer drugs, and further research could lead to the development of new and more potent compounds with a variety of potential applications.
Métodos De Síntesis
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone is typically synthesized in a laboratory setting using a multi-step process that involves the reaction of several chemical reagents. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry. The process involves the reaction of a pyrrolidine derivative with a substituted benzaldehyde, followed by a series of chemical reactions to produce the final product.
Aplicaciones Científicas De Investigación
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone has been widely used in scientific research as a tool to investigate the effects of psychoactive substances on the central nervous system. This compound has been found to have a potent stimulant effect on the brain, and has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications. This compound has been shown to be effective in treating a variety of neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
1,4-dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-4-6-14(7-5-13)11-15-3-2-8-18(15)17(19)16-12-20-9-10-21-16/h4-7,15-16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEJILSHGZQRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCN2C(=O)C3COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)
![N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)
![[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7596345.png)
